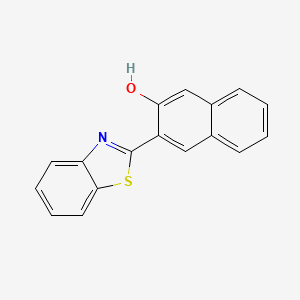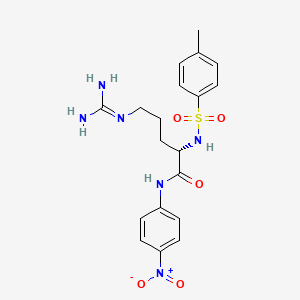![molecular formula C14H15N5OS B14684158 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 30855-61-9](/img/structure/B14684158.png)
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
Preparation Methods
The synthesis of 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the interaction of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a potential lead compound for drug discovery, particularly in the development of new therapeutics targeting specific enzymes or receptors. In medicine, its derivatives are explored for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In industry, it can be used in the development of new materials with unique properties, such as high thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazine derivatives and pyrimido[5,4-e][1,2,4]triazine analogs. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 1,2,4-triazine derivatives are known for their role as adenosine A2A antagonists, which are explored for the treatment of Parkinson’s disease .
Properties
CAS No. |
30855-61-9 |
|---|---|
Molecular Formula |
C14H15N5OS |
Molecular Weight |
301.37 g/mol |
IUPAC Name |
5-benzylsulfanyl-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5OS/c1-20-7-11-17-12-13(19-18-11)15-9-16-14(12)21-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18)(H,15,16,19) |
InChI Key |
CNGZXMJUXVGISP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(NN1)N=CN=C2SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


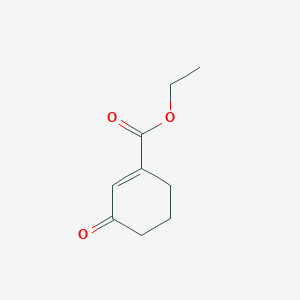
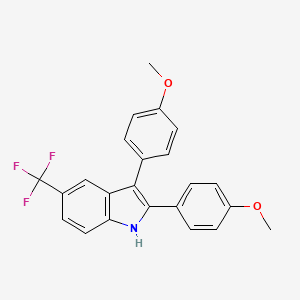
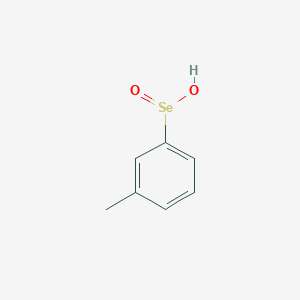
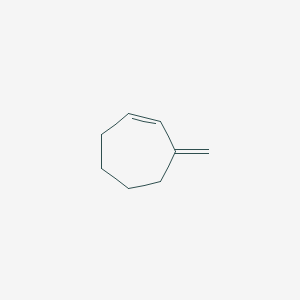
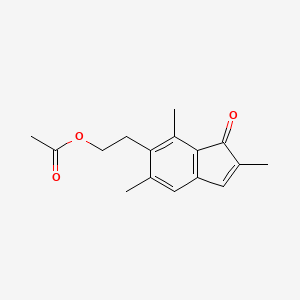
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
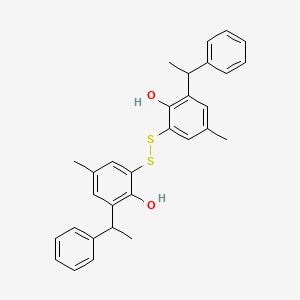
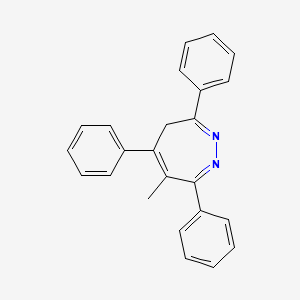
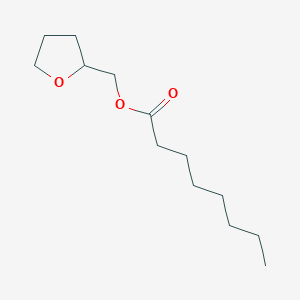
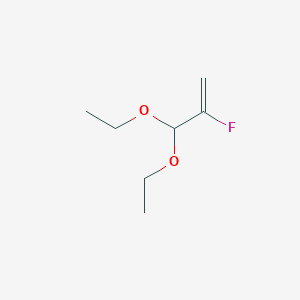
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
